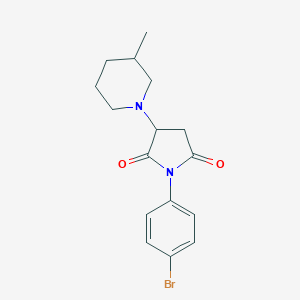![molecular formula C30H22Br2N2OS2 B394730 1-[3,3-BIS(4-BROMOPHENYL)-3'-(2-METHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394730.png)
1-[3,3-BIS(4-BROMOPHENYL)-3'-(2-METHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of bromophenyl groups: This step involves the bromination of phenyl rings using bromine or other brominating agents under controlled conditions.
Attachment of the ethanone group: This is typically done through a Friedel-Crafts acylation reaction, using ethanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 1-[3,3-bis(4-chlorophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone
- 1-[3,3-bis(4-fluorophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone
Uniqueness
1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and physical properties. The spiro structure also imparts distinct steric and electronic characteristics, making it a valuable compound for various applications.
特性
分子式 |
C30H22Br2N2OS2 |
|---|---|
分子量 |
650.4g/mol |
IUPAC名 |
1-[3',3'-bis(4-bromophenyl)-4-(2-methylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone |
InChI |
InChI=1S/C30H22Br2N2OS2/c1-19-7-3-6-10-27(19)34-30(36-28(33-34)20(2)35)26-9-5-4-8-25(26)29(37-30,21-11-15-23(31)16-12-21)22-13-17-24(32)18-14-22/h3-18H,1-2H3 |
InChIキー |
JDBBIVVDDZXNEX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3(C4=CC=CC=C4C(S3)(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)SC(=N2)C(=O)C |
正規SMILES |
CC1=CC=CC=C1N2C3(C4=CC=CC=C4C(S3)(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)SC(=N2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxamide](/img/structure/B394650.png)
![1-Phenyl-3-[4-(2-phenylvinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B394651.png)

![(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B394654.png)

![[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE](/img/structure/B394657.png)
![3-[Methyl(1-methyl-4-piperidinyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B394658.png)
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B394659.png)

![2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B394664.png)
![9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394665.png)
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394666.png)
![3-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B394668.png)
